molecular formula C17H17N5O8S2 B1336972 N-Formylcefotaxime CAS No. 66403-32-5

N-Formylcefotaxime

Cat. No.: B1336972
CAS No.: 66403-32-5
M. Wt: 483.5 g/mol
InChI Key: QUSLXJHSQSHRFM-QVJRADPESA-N
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Description

N-Formylcefotaxime is a derivative of cefotaxime, a third-generation cephalosporin antibiotic. Cephalosporins are a class of β-lactam antibiotics that inhibit bacterial cell wall synthesis, making them effective against a broad spectrum of Gram-positive and Gram-negative bacteria. This compound retains the core structure of cefotaxime but includes a formyl group, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Formylcefotaxime involves the formylation of cefotaxime. One method includes reacting cefotaxime with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the formyl group is correctly attached to the cefotaxime molecule .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Solvents such as aqueous glyme or aqueous cellosolve are often used to facilitate the reaction . The industrial process also includes steps for purification and quality control to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

N-Formylcefotaxime undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the formyl group or other functional groups in the molecule.

    Reduction: This reaction can potentially convert the formyl group to an alcohol group.

    Substitution: This reaction involves replacing the formyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve specific temperatures, pH levels, and solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

N-Formylcefotaxime has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Formylcefotaxime is similar to that of cefotaxime. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall. This binding interferes with the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

    Cefotaxime: The parent compound, widely used as a broad-spectrum antibiotic.

    Ceftriaxone: Another third-generation cephalosporin with similar antibacterial activity.

    Ceftazidime: Known for its activity against Pseudomonas aeruginosa.

Uniqueness

N-Formylcefotaxime is unique due to the presence of the formyl group, which may alter its pharmacokinetic properties and potentially enhance its stability or activity against certain bacterial strains. This modification can also influence its interaction with bacterial enzymes and resistance mechanisms, making it a valuable compound for further research and development .

Properties

CAS No.

66403-32-5

Molecular Formula

C17H17N5O8S2

Molecular Weight

483.5 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H17N5O8S2/c1-7(24)30-3-8-4-31-15-11(14(26)22(15)12(8)16(27)28)20-13(25)10(21-29-2)9-5-32-17(19-9)18-6-23/h5-6,11,15H,3-4H2,1-2H3,(H,20,25)(H,27,28)(H,18,19,23)/b21-10-/t11-,15-/m1/s1

InChI Key

QUSLXJHSQSHRFM-QVJRADPESA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)NC=O)SC1)C(=O)O

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NC=O)SC1)C(=O)O

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NC=O)SC1)C(=O)O

66403-32-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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